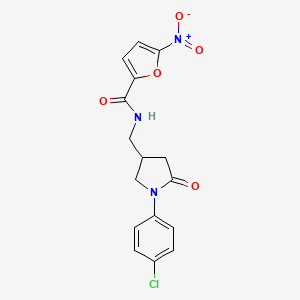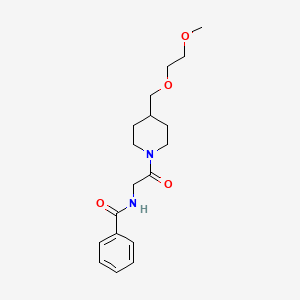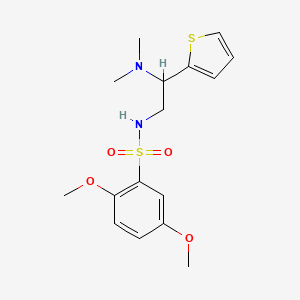
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-, also known as bis(n-propyltetramethylcyclopentadienyl)barium, is an organometallic compound with the molecular formula C24H38Ba. This compound is characterized by the presence of two cyclopentadienyl ligands, each substituted with tetramethyl and propyl groups, coordinated to a central barium atom. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of barium metal with the corresponding cyclopentadienyl ligand. One common method includes the reaction of barium with 1,2,3,4-tetramethyl-5-propylcyclopentadiene in the presence of a suitable solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and the corresponding reduced ligands.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the substituents introduced .
Applications De Recherche Scientifique
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of barium-containing thin films and coatings, which are important in electronics and materials science
Mécanisme D'action
The mechanism of action of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- involves its interaction with various molecular targets and pathways. The cyclopentadienyl ligands facilitate the coordination of the barium atom to other molecules, enabling it to participate in catalytic and other chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentamethylcyclopentadienyl)barium: Another organometallic barium compound with similar cyclopentadienyl ligands but different substituents.
Bis(triisopropylcyclopentadienyl)barium: Features bulkier isopropyl groups, leading to different chemical properties and applications
Uniqueness
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand structure, which imparts distinct chemical properties such as higher thermal stability and volatility. These properties make it particularly useful in applications requiring high-temperature stability and precise control over chemical reactions .
Propriétés
Numéro CAS |
210758-43-3 |
|---|---|
Formule moléculaire |
C24H38Ba |
Poids moléculaire |
463.895 |
Nom IUPAC |
barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
Clé InChI |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-cyanobenzamide](/img/structure/B2859280.png)
![10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2859284.png)
![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)



![5-Bromo-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2859290.png)
![2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2859293.png)
![ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2859296.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2859297.png)

